molecular formula C17H16O5 B192084 Phellopterin CAS No. 2543-94-4

Phellopterin

Cat. No.: B192084
CAS No.: 2543-94-4
M. Wt: 300.30 g/mol
InChI Key: BMLZFLQMBMYVHG-UHFFFAOYSA-N
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Description

Phellopterin is a naturally occurring furanocoumarin compound found in various plants, including Angelica dahurica and Poncirus trifoliata. It has been studied for its potential therapeutic properties, particularly in the treatment of diabetes and inflammatory conditions .

Mechanism of Action

Target of Action

Phellopterin, a furanocoumarin derivative found in Angelica dahurica, primarily targets SIRT1 protein and intercellular cell adhesion molecule-1 (ICAM-1) . SIRT1 is a key target for inflammation, playing a crucial role in inflammatory diseases . ICAM-1 is a representative indicator of inflammation, and its expression is significantly decreased by this compound .

Mode of Action

This compound interacts with its targets, leading to changes in their expression. It significantly decreases the expression of ICAM-1, thereby reducing inflammation . Additionally, this compound can increase the expression of SIRT1 protein . This dual action on both ICAM-1 and SIRT1 contributes to its anti-inflammatory properties .

Biochemical Pathways

This compound affects the biochemical pathways associated with inflammation and insulin resistance. It enhances adipocyte differentiation in 3T3-L1 preadipocytes and significantly prevents high-fat diet/streptozotocin-induced type II diabetes . It also inhibits M2 polarization of macrophages and activation of the TLR4/NF-κB pathway, which are involved in colitis-associated cancer .

Result of Action

This compound exerts anti-inflammatory and proliferative effects that promote diabetic wound healing . It shows therapeutic benefits in the healing process by attenuating chronic inflammation and promoting re-epithelialization, along with SIRT1 upregulation and ICAM-1 downregulation . In addition, it reduces the levels of blood glucose, triglycerides, and total cholesterol in a diabetic animal model .

Action Environment

It’s worth noting that this compound has been shown to display activity against herpes simplex virus-1 (hsv-1) when used alone and in a mixture with imperatorin, reducing hsv-1 replication . This suggests that the compound’s action, efficacy, and stability may vary depending on the presence of other compounds and the specific pathological environment.

Biochemical Analysis

Biochemical Properties

Phellopterin has been shown to interact with several biomolecules. It is an antagonist of GABA A receptors . This means that this compound can bind to these receptors and block their function. This compound also decreases the secretion of prostaglandin E2 from primary rat peritoneal macrophages .

Cellular Effects

This compound has been found to have several effects on cells. It can attenuate neuronal cell damage induced by H2O2 and Aβ1–42 toxicity . This suggests that this compound may have neuroprotective effects.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. As an antagonist of GABA A receptors, this compound can bind to these receptors and inhibit their function . Additionally, this compound can decrease the secretion of prostaglandin E2, a molecule involved in inflammation .

Temporal Effects in Laboratory Settings

It has been shown that this compound can attenuate neuronal cell damage induced by H2O2 and Aβ1–42 toxicity .

Metabolic Pathways

Given its interactions with GABA A receptors and prostaglandin E2, it is likely that this compound is involved in neurotransmission and inflammation pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phellopterin can be extracted from plant sources using organic solvents such as methanol and ethyl acetate. The extraction process involves subfractionation and silica gel column separation .

Industrial Production Methods: The industrial production of this compound involves optimizing extraction efficiency and purification processes to achieve high yields. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Phellopterin undergoes various chemical reactions, including oxidation, reduction, and substitution. It has been shown to interact with multiple molecular targets, making it a multifunctional agent .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, this compound can form different derivatives when subjected to substitution reactions .

Comparison with Similar Compounds

Phellopterin’s unique properties and diverse applications make it a valuable compound in scientific research and therapeutic development.

Properties

IUPAC Name

4-methoxy-9-(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-10(2)6-8-21-17-15-12(7-9-20-15)14(19-3)11-4-5-13(18)22-16(11)17/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLZFLQMBMYVHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30180086
Record name Phellopterin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2543-94-4
Record name Phellopterin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2543-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phellopterin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002543944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phellopterin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152469
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phellopterin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHELLOPTERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7UP6XJ2AA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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